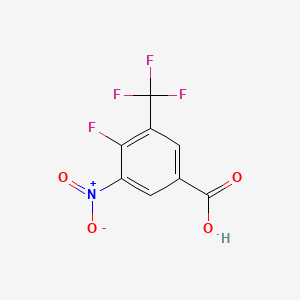

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid

Description

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS: [878572-17-9]) is a fluorinated aromatic compound featuring a trifluoromethyl (-CF₃), nitro (-NO₂), and carboxylic acid (-COOH) group on a benzene ring. Its molecular formula is C₈H₃F₄NO₄, with a molecular weight of 253.11 g/mol and a melting point of 120–124°C . The compound’s structure combines electron-withdrawing groups (nitro, trifluoromethyl) and a fluorine atom, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZRYPKVIJEHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641021 | |

| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878572-17-9 | |

| Record name | 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878572-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid typically involves the nitration of 4-fluoro-5-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 3 undergoes selective reduction to form amino derivatives, a key step in synthesizing bioactive intermediates.

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere.

-

Solvent : Ethanol or methanol.

-

Yield : ~85–92% (estimated from analogous reactions in).

Mechanism :

Hydrogenation proceeds via adsorption of hydrogen onto the catalyst surface, followed by successive electron transfers to reduce the nitro group to an amine.

Example :

Reduction produces 4-fluoro-3-amino-5-(trifluoromethyl)benzoic acid , a precursor for pharmaceuticals targeting inflammatory pathways .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classic acyl substitution reactions.

Amide and Ester Formation

Amidation :

-

Reagents : Amines (e.g., piperidine) in dichloromethane.

-

Coupling Agents : EDCl/HOBt or DCC.

Esterification :

Electrophilic Aromatic Substitution

The electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, directing further substitutions to specific positions.

Halogenation

Example : Chlorination at position 2 using Cl₂/FeCl₃:

Product : 2-Chloro-4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid.

Conditions :

Nucleophilic Displacement of Fluorine

Despite fluorine’s poor leaving-group ability, displacement occurs under harsh conditions:

Reaction with Amines :

-

Reagents : Primary amines (e.g., methylamine) in DMF.

-

Temperature : 120°C, 12–24 hours.

-

Yield : <30% (due to competing side reactions).

Coupling Reactions

The carboxylic acid or its chloride participates in cross-coupling reactions:

Suzuki–Miyaura Coupling :

Product : Biaryl derivatives with potential applications in drug discovery .

Thermal and Photochemical Stability

-

Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming 4-fluoro-3-nitro-5-(trifluoromethyl)benzene .

-

Photoreactivity : UV exposure induces nitro group rearrangement, forming trace nitrite byproducts.

Comparative Reactivity Table

Key Research Findings

-

Steric Effects : The trifluoromethyl group hinders electrophilic substitution at position 5, favoring meta/para directors .

-

Acid Strength : The electron-withdrawing groups enhance acidity (pKa ≈ 1.2), facilitating salt formation with amines .

-

Catalytic Challenges : Pd-mediated couplings require bulky ligands to mitigate poisoning by the nitro group .

This compound’s versatility in synthesizing fluorinated pharmaceuticals and agrochemicals underscores its importance in modern organic chemistry .

Scientific Research Applications

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid is an aromatic compound with a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzoic acid framework. It has a molecular formula of C₈H₃F₄NO₄ and a molecular weight of approximately 253.11 g/mol. The compound is a white to cream powder that is soluble in organic solvents. The presence of fluorine atoms enhances its chemical stability and lipophilicity, making it useful in different chemical applications.

General Safety Considerations

As with any unknown compound, handle this compound with appropriate safety precautions. Some general safety considerations for aromatic nitro compounds and carboxylic acids include: Irritant .

Applications

this compound finds applications in various fields. It is used in scientific research. Interaction studies involving this compound are crucial for understanding its potential biological effects. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways. Further research is necessary to elucidate specific interactions and mechanisms of action within biological systems.

It can be used as a fluorination reagent . The introduction of fluorine into bioactive molecules often results in significant changes in their chemical, physical, and biological properties . It can be used in real-time PCR, oligos, primers, probes, and genes, cloning, protein biology, cell culture and transfection, cell and gene therapy, and cell .

Structural Similarities

Several compounds share structural similarities with this compound:

- 4-Fluoro-3-nitrobenzoic acid Lacks trifluoromethyl group and has a simpler structure.

- 4-Trifluoromethyl-3-nitrobenzoic acid Contains trifluoromethyl but not fluoro at position 4.

- 2-Fluoro-5-(trifluoromethyl)benzoic acid Has a different substitution pattern with potential for different reactivity.

- 3-Nitro-4-(trifluoromethyl)benzoic acid Has similar functionality but a different positioning of functional groups.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: [1373920-63-8])

- Molecular Weight : 222.14 g/mol

- Key Differences : Replaces the nitro group with a methyl (-CH₃) group.

- Impact: The methyl group reduces electron-withdrawing effects, lowering acidity compared to the nitro analog.

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS: [320-37-6])

- Molecular Weight : 249.11 g/mol

- Key Differences : Nitro group at position 4 instead of 3; trifluoromethyl at position 2.

- Impact : Altered substituent positions affect resonance stabilization and acidity. The ortho-nitro group may sterically hinder reactions at the carboxylic acid .

3-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS: [1242258-49-6])

- Molecular Weight : 238.11 g/mol

- Key Differences : Replaces nitro with trifluoromethoxy (-OCF₃) at position 3.

Functional Group Replacements

3-Amino-4-(trifluoromethyl)benzoic acid (CAS: [125483-00-3])

- Molecular Weight : 219.15 g/mol

- Key Differences: Substitutes nitro with an amino (-NH₂) group.

- Impact: The amino group is electron-donating, increasing the compound’s basicity and altering reactivity in coupling reactions. This derivative is a key intermediate for amide or urea formation .

4-Hydroxy-3-(trifluoromethyl)benzoic acid (CAS: [610-29-7])

Structural Analogues with Extended Aromatic Systems

4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid (CAS: [505082-84-8])

- Molecular Weight : 284.2 g/mol

- Key Differences : Incorporates a biphenyl system with trifluoromethyl and fluorine on the second ring.

Melting Points and Solubility

- 4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid : High melting point (120–124°C) due to strong dipole interactions from nitro and trifluoromethyl groups .

- Methyl-substituted analog : Lower melting point (estimated <100°C) due to reduced polarity .

- Hydroxy-substituted analog : Higher solubility in aqueous media compared to nitro derivatives .

Biological Activity

4-Fluoro-3-nitro-5-(trifluoromethyl)benzoic acid (CAS No. 878572-17-9) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of multiple fluorine atoms and a nitro group, which may influence its reactivity and interactions within biological systems. This article reviews the biological activity of this compound based on available research, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound is depicted as follows:

Key Features:

- Fluorinated Groups: The presence of trifluoromethyl and fluoro groups significantly alters the electronic properties of the molecule.

- Nitro Group: The nitro group may enhance biological activity through redox reactions or as a site for further chemical modifications.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit antimicrobial activity. For instance, studies have shown that related nitrobenzoic acids possess activity against various bacterial strains, including those resistant to conventional antibiotics. The potential mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Moderate antibacterial | |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Antitubercular activity | |

| This compound | Potential lead compound |

The biological mechanisms attributed to this class of compounds include:

- Enzyme Inhibition: Interaction with enzymes involved in metabolic pathways.

- Oxidative Stress Induction: Compounds may induce oxidative stress in target cells, leading to cell death.

- Membrane Disruption: The hydrophobic nature of fluorinated compounds can disrupt cellular membranes.

Case Studies

A recent study explored the synthesis and biological evaluation of various fluorinated benzoic acids, including derivatives like this compound. The findings suggested that these compounds could serve as lead candidates for drug development against resistant strains of bacteria and parasites due to their unique structural properties.

Example Case Study:

A study on the antibacterial properties of fluorinated benzoic acids found that certain derivatives exhibited significant activity against Staphylococcus aureus strains, with a focus on their binding interactions with critical bacterial proteins.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | Lacks trifluoromethyl group | Moderate antibacterial |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | Different substitution pattern | Potentially active |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | C8H4F3NO4 | Similar functionality | Antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-3-nitro-5-(trifluoromethyl)benzoic acid, and how do substituents influence reaction efficiency?

- Methodological Answer : A multi-step synthesis is typically employed. First, introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions using precursors like 4-(trifluoromethyl)benzoyl chloride ( ). Nitration at the meta position follows, requiring careful control of temperature and nitrating agents (HNO₃/H₂SO₄) to avoid over-nitration. Fluorination can be achieved using HF or KF under acidic conditions. The nitro and trifluoromethyl groups are strong electron-withdrawing moieties, which direct electrophilic substitution to specific positions and influence reaction rates. For example, nitration of trifluoromethyl-substituted aromatics often requires elevated temperatures due to reduced ring reactivity ( ) .

Q. How can purity and structural integrity be verified for this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (mp) : Compare experimental mp (e.g., 287–294°C for similar compounds) with literature values ().

- NMR : The trifluoromethyl group (CF₃) causes distinct splitting patterns in ¹⁹F NMR, while the nitro group deshields adjacent protons. ¹H/¹³C NMR should align with predicted chemical shifts ().

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₄F₄NO₄: ~308 g/mol) and fragmentation patterns ().

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of toxic HF or NOx gases during fluorination/nitration ().

- Storage : Keep in a cool, dry place away from reducing agents (nitro groups are oxidizers). Refer to SDS guidelines for related benzoic acid derivatives ().

Q. How does the acidity of this benzoic acid derivative compare to unsubstituted benzoic acid?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance acidity by stabilizing the deprotonated carboxylate via resonance and inductive effects. The pKa is expected to be significantly lower than benzoic acid (pKa ~4.2). Experimental determination via potentiometric titration in aqueous/organic solvents is recommended ().

Q. What solvents are optimal for recrystallization?

- Methodological Answer : Polar aprotic solvents like DMF or DMSO are effective due to the compound’s low solubility in non-polar media. Alternatively, use ethanol/water mixtures for gradual crystallization. Monitor solubility at elevated temperatures (60–80°C) ( ) .

Advanced Research Questions

Q. How do steric and electronic effects of the substituents influence regioselectivity in further functionalization?

- Methodological Answer :

- Steric Effects : The bulky -CF₃ group at position 5 hinders electrophilic attack at adjacent positions, favoring reactions at position 2 or 6.

- Electronic Effects : The -NO₂ group at position 3 deactivates the ring, directing nucleophilic substitution (e.g., SNAr) to positions activated by -F or -CF₃. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps ().

Q. What strategies mitigate challenges in characterizing the trifluoromethyl group via NMR?

- Methodological Answer :

- ¹⁹F NMR : Use a broadband-decoupled probe to resolve complex splitting from adjacent fluorine atoms. Reference CFCl₃ as an internal standard.

- Decoupling Experiments : Apply ¹H-¹⁹F decoupling to simplify spectra.

- Dynamic Effects : Account for slow rotation around the C-CF₃ bond, which may cause signal broadening at room temperature. Cool the sample to -40°C to slow rotation ().

Q. How can conflicting data on melting points or spectral properties be resolved?

- Methodological Answer :

Q. What role does this compound play in medicinal chemistry or agrochemical research?

- Methodological Answer : The nitro and trifluoromethyl groups are pharmacophores in kinase inhibitors and herbicides. For example:

- Medicinal Chemistry : The carboxylate group can chelate metal ions in enzyme active sites. Derivatives like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide () show receptor-binding potential.

- Agrochemicals : Nitro groups enhance oxidative stability, while -CF₃ improves lipophilicity for membrane penetration ().

Q. What catalytic systems are effective for selective reduction of the nitro group?

- Methodological Answer :

- Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor reaction progress to avoid over-reduction to amines.

- Transfer Hydrogenation : Ammonium formate/Pd-C in methanol at 60°C selectively reduces -NO₂ to -NH₂.

- Chemoselectivity : The -CF₃ group is inert under these conditions, but the -F substituent may require protection if labile ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.